molecular formula C12H17NO · HCl B1160340 N-Ethylbuphedrone (hydrochloride)

N-Ethylbuphedrone (hydrochloride)

Cat. No.: B1160340
M. Wt: 227.7
InChI Key: JSUWULQBOKYVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Field of Novel Psychoactive Substances (NPS) Research

N-Ethylbuphedrone is classified as a novel psychoactive substance (NPS), a broad category of substances that are not controlled by international drug conventions but may pose a public health threat. nih.govmdpi.com The United Nations Office on Drugs and Crime (UNODC) defines NPS as substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat. nih.gov The NPS market is characterized by the rapid emergence of new substances designed to mimic the effects of controlled drugs while circumventing existing laws. mdpi.comcij.gob.mx

Synthetic cathinones, including N-Ethylbuphedrone, represent one of the largest and most monitored groups of NPS. nih.govunodc.org These substances are structurally related to cathinone (B1664624), the naturally occurring stimulant found in the Khat plant (Catha edulis). nih.govlisbonaddictions.eu The continuous structural modification of cathinone leads to a vast number of derivatives with unknown pharmacological and toxicological profiles, creating significant challenges for public health and law enforcement. mdpi.comnih.gov

Evolution of Research Interest in Synthetic Cathinones

The scientific community's interest in synthetic cathinones has grown in parallel with their appearance on the illicit drug market. frontiersin.org The history of cathinone itself dates back to its isolation from the khat plant in 1975. nih.gov Early research focused on understanding its stimulant properties, which were found to be similar to amphetamine. nih.gov

The 21st century saw a surge in the synthesis and abuse of a wide array of synthetic cathinones, often marketed as "bath salts" or "research chemicals". cij.gob.mxnih.gov This prompted a significant increase in research aimed at identifying these new compounds, understanding their mechanisms of action, and developing analytical methods for their detection. unodc.orgnih.gov Researchers have focused on structure-activity relationships (SAR) to predict the effects of new derivatives and to understand how modifications to the cathinone molecule influence its interaction with monoamine transporters. nih.govnih.gov

Scope and Objectives of the Academic Research Landscape on N-Ethylbuphedrone (hydrochloride)

Academic research on N-Ethylbuphedrone (hydrochloride) is primarily driven by the need to characterize this relatively new synthetic cathinone for forensic and toxicological purposes. caymanchem.combertin-bioreagent.com A key objective is the comprehensive analytical characterization of the compound. This includes determining its chemical structure and properties using techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. urfu.runih.gov Such data is crucial for forensic laboratories to reliably identify N-Ethylbuphedrone in seized materials. unodc.org

Another major focus of research is understanding the compound's metabolism. In vivo and in vitro studies are conducted to identify the metabolites of N-Ethylbuphedrone, as the parent drug is often present in lower concentrations in biological samples than its metabolites. lisbonaddictions.eunih.gov This knowledge is vital for developing effective methods to detect its use in clinical and forensic toxicology. nih.govresearchgate.net

Furthermore, pharmacological studies aim to elucidate the mechanism of action of N-Ethylbuphedrone. Research investigates its effects on monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), to understand its psychostimulant properties. nih.govacs.org These studies often involve comparing its effects to other cathinones and established stimulants to understand how its specific chemical structure dictates its pharmacological profile. nih.govacs.org In the United States, N-Ethylbuphedrone is regulated as a Schedule I controlled substance, meaning it has a high potential for abuse and no currently accepted medical use. caymanchem.comdea.govusdoj.gov

Data Tables

Table 1: Chemical and Physical Properties of N-Ethylbuphedrone (hydrochloride)

PropertyValueSource
Formal Name 2-(ethylamino)-1-phenylbutan-1-one, monohydrochloride caymanchem.com
CAS Number 2731709-73-0 caymanchem.com
Molecular Formula C12H17NO • HCl caymanchem.com
Formula Weight 227.7 g/mol caymanchem.com
Appearance Crystalline solid caymanchem.com
λmax 249 nm caymanchem.com

Table 2: Investigated In Vitro Effects of N-Ethyl-Substituted Cathinones

CompoundDAT Inhibition IC50 (nM)SERT Inhibition IC50 (nM)hDAT/hSERT Inhibition RatioSource
N-Ethylcathinone (NEC) 183.3 ± 24.5>10000>54.5 nih.govacs.org
N-Ethylbuphedrone (NEB) 100.8 ± 12.1>10000>99.2 nih.govacs.org
N-Ethylpentedrone (NEPD) 48.9 ± 6.74500 ± 50092.0 nih.govacs.org
N-Ethylhexedrone (NEH) 60.1 ± 8.28700 ± 900144.8 nih.govacs.org
N-Ethylheptedrone (NEHP) 115.2 ± 15.3>10000>86.8 nih.govacs.org
IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity.

Table 3: Common Metabolic Pathways of Synthetic Cathinones

Metabolic ReactionDescription
N-dealkylation Removal of the ethyl group from the nitrogen atom.
Ketone reduction Conversion of the ketone group to a hydroxyl group.
Aryl hydroxylation Addition of a hydroxyl group to the phenyl ring.
Glucuronidation Conjugation with glucuronic acid to increase water solubility for excretion.
N-acetylation Addition of an acetyl group to the nitrogen atom.
These are general pathways observed for synthetic cathinones and have been studied for compounds structurally similar to N-Ethylbuphedrone. nih.govresearchgate.net

Properties

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10;/h5-9,11,13H,3-4H2,1-2H3;1H

InChI Key

JSUWULQBOKYVEV-UHFFFAOYSA-N

SMILES

O=C(C(NCC)CC)C1=CC=CC=C1.Cl

Synonyms

NEB

Origin of Product

United States

Chemical Synthesis and Precursor Analysis

Precursor Compounds and Their Role in Illicit Synthesis

The synthesis of N-Ethylbuphedrone relies on the availability of specific precursor chemicals. taylorandfrancis.com International and national bodies monitor and control the trade of many of these substances to prevent their diversion for illicit drug manufacture. unvienna.orgincb.org

The primary precursors for the most common synthetic route are:

1-Phenyl-1-butanone (Butyrophenone): This is the foundational molecule or "backbone" of the resulting cathinone (B1664624). It provides the phenyl ring, the carbonyl group, and a portion of the alkyl chain.

Bromine or a Brominating Agent: This is required for the α-bromination step, which activates the molecule for the subsequent reaction with the amine.

Ethylamine (B1201723): This compound introduces the N-ethyl group to the molecule, which is a defining characteristic of N-Ethylbuphedrone. sigmaaldrich.com It acts as the nucleophile in the amination step. mdpi.com

The choice of precursors directly determines the final product in cathinone synthesis. For example, using methylamine (B109427) instead of ethylamine would result in buphedrone (B1655700), while starting with a different substituted phenyl ketone would produce a different ring-substituted cathinone derivative.

Table 3: Precursors for N-Ethylbuphedrone Synthesis

Precursor Role in Synthesis Chemical Structure
1-Phenyl-1-butanone Provides the core phenylbutanone structure.C₁₀H₁₂O
Bromine (Br₂) or other brominating agent Used to introduce a bromine atom at the alpha-position, creating a reactive intermediate.Br₂
Ethylamine Provides the N-ethyl functional group.C₂H₇N

Emerging Trends in Synthetic Chemistry Approaches for Cathinones

The landscape of synthetic cathinones is in constant flux, driven by efforts of clandestine chemists to circumvent precursor controls and to create novel psychoactive substances. mdpi.comnih.govresearchgate.net This has led to several emerging trends in their synthesis.

Use of Precursor Analogues: To bypass regulations on specific chemicals like 1-phenyl-1-butanone, illicit manufacturers may use structurally similar, uncontrolled starting materials. unvienna.org The synthesis is then adapted to convert these analogues into the desired cathinone.

Development of Novel Cathinones: Clandestine laboratories continuously modify the basic cathinone structure. nih.gov This includes altering the substituents on the phenyl ring (e.g., adding methyl or chloro groups), extending the length of the alkyl chain, or modifying the N-alkyl group. acs.orgfrontiersin.org For example, the synthesis of cathinones with longer N-alkyl chains, such as N-ethylpentedrone or N-ethylhexedrone, has been noted. researchgate.netnih.gov

"One-Pot" Synthesis Methods: There is a trend towards simplifying the synthesis process by combining multiple steps into a single reaction vessel ("one-pot" synthesis). This can increase the speed and efficiency of production, although it may also lead to a higher level of impurities.

Exploration of Different Synthetic Pathways: While the bromination/amination route is common, there is evidence of other methods being explored, including variations of the reductive amination pathway, which may use different reducing agents or reaction conditions to optimize yields or use more readily available precursors. youtube.com

These trends highlight the dynamic nature of illicit drug synthesis, which continually adapts to legal and law enforcement pressures. nih.gov

Pharmacological Mechanisms and Neurobiological Interactions

In Vitro Receptor Binding Profiles and Affinity Studies

In vitro studies investigating the direct binding of N-Ethylbuphedrone to a wide array of neuroreceptors are not extensively detailed in the current scientific literature. However, research on related cathinone (B1664624) analogs suggests that their primary targets are the monoamine transporters rather than direct, high-affinity binding to postsynaptic monoamine receptors. researchgate.netnih.gov Affinity studies for NEB have focused predominantly on its interaction with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.org

Neurotransmitter Transporter Reuptake Inhibition Potentials (e.g., DAT, NET, SERT)

N-Ethylbuphedrone functions as an inhibitor of monoamine transporters, a mechanism it shares with other synthetic cathinones. researchgate.net This inhibition of neurotransmitter reuptake leads to higher concentrations of dopamine, norepinephrine (B1679862), and serotonin in the synapse. Studies using human embryonic kidney (HEK 293) cells expressing the human monoamine transporters have quantified the potency of NEB as a reuptake inhibitor.

All tested N-ethyl substituted cathinones, including NEB, are potent inhibitors of the dopamine transporter (DAT). acs.orgnih.gov Research shows that the potency for inhibiting dopamine uptake varies with the length of the α-carbon side chain, with an increase from a methyl to a propyl group resulting in higher potency. acs.orgnih.gov N-Ethylbuphedrone and its analogs demonstrate little to no inhibitory activity at the serotonin transporter (SERT). acs.orgnih.gov This makes them more selective for DAT compared to substances like cocaine. acs.org While specific data on norepinephrine transporter (NET) inhibition for NEB is less detailed in some studies, it is noted that for many synthetic cathinones, the potency at NET is often in a similar range to their potency at DAT. nih.govacs.org Other research has shown that N-ethylhexedrone (NEH), a close analog, strongly inhibits DAT, NET, and to a lesser extent, SERT. mdpi.com

The table below summarizes the inhibitory concentrations (IC₅₀) of N-Ethylbuphedrone and related analogs at the human dopamine and serotonin transporters.

Table 1: Monoamine Transporter Inhibition Data for N-Ethylbuphedrone and Analogs

Compound hDAT IC₅₀ (nM) hSERT IC₅₀ (nM) hDAT/hSERT Selectivity Ratio
N-Ethylbuphedrone (NEB) 358.30 >10000 >27.9
N-Ethylcathinone (NEC) 486.10 >10000 >20.6
N-Ethylpentedrone (NEPD) 126.90 >10000 >78.8
N-Ethylhexedrone (NEH) 123.60 >10000 >80.9
Cocaine 284.10 389.20 1.4

Data sourced from studies on HEK293 cells expressing human transporters. acs.org

Enzyme Interactions and Modulation (e.g., MAO inhibition)

The interaction of N-Ethylbuphedrone with metabolic enzymes, such as monoamine oxidase (MAO), is not well-documented in the available scientific literature. The primary pharmacological activity of synthetic cathinones is typically attributed to their effects on monoamine transporters rather than direct enzyme inhibition. nih.gov Metabolic pathways for cathinones can involve N-dealkylation and carbonyl reduction, processes carried out by enzymes, but specific studies on MAO inhibition by NEB are lacking.

Comparative Pharmacology with Related Cathinone Analogs

The pharmacology of N-Ethylbuphedrone is best understood in comparison to its structural analogs. nih.gov Synthetic cathinones can be broadly categorized based on their interaction with monoamine transporters, with some acting as releasing agents (substrates) and others as reuptake inhibitors (blockers). nih.gov Pyrrolidine-containing cathinones like MDPV tend to be potent blockers, while ring-substituted cathinones like mephedrone (B570743) are often transporter substrates. nih.gov

N-Ethylbuphedrone belongs to a series of N-ethyl substituted cathinones where the length of the α-carbon side chain plays a crucial role in its pharmacological properties. acs.orgnih.gov A study comparing N-ethylcathinone (NEC), NEB, N-ethylpentedrone (NEPD), and N-ethylhexedrone (NEH) found that all are potent and selective DAT inhibitors. acs.orgnih.gov The potency at DAT increases as the side-chain length is extended from a methyl (in NEC) to a propyl group (in NEPD), after which it remains relatively stable. acs.org

Compared to its parent compound, buphedrone (B1655700), which preferentially inhibits norepinephrine and dopamine uptake, NEB's N-ethyl group modifies its activity. nih.govwikipedia.org Buphedrone itself is a stimulant that potentiates the release of dopamine. wikipedia.org When compared to mephedrone, which acts as a non-selective monoamine-releasing agent, NEB's profile appears to be more selective as a dopamine uptake inhibitor. acs.orgresearchgate.net Unlike mephedrone or MDMA, which have significant effects on serotonin systems, NEB and its close N-ethyl analogs have very weak activity at the serotonin transporter. acs.orgnih.gov This DAT-selective profile suggests that NEB's effects are more aligned with classic psychostimulants than with entactogens like MDMA. nih.gov

Table 2: Comparative DAT/SERT Selectivity of N-Ethylbuphedrone and Other Psychostimulants

Compound Primary Mechanism DAT/SERT Selectivity
N-Ethylbuphedrone (NEB) DAT/NET Inhibitor High (>27.9)
N-Ethylhexedrone (NEH) DAT/NET Inhibitor High (>80.9)
Buphedrone NE/DA Uptake Inhibitor/Releaser DA/NE Preferential
Mephedrone Monoamine Releaser Low (more 5-HT activity than NEB)
Cocaine DAT/NET/SERT Inhibitor Low (1.4)
MDPV DAT/NET Inhibitor Very High (DAT >> SERT)

Data compiled from multiple sources. nih.govacs.orgresearchgate.netnih.govwikipedia.org

Subcellular and Molecular Mechanisms of Action in Neural Systems

The principal molecular mechanism of N-Ethylbuphedrone is the blockade of monoamine transporters, particularly DAT and NET. acs.org These transporters are solute carrier 6 (SLC6) family proteins that utilize the sodium ion gradient to move neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov By inhibiting this reuptake process, NEB causes an accumulation of dopamine and norepinephrine in the extracellular space, which enhances and prolongs neurotransmission at dopaminergic and noradrenergic synapses. wikipedia.org

This sustained increase in synaptic dopamine is believed to be the primary driver of the compound's psychostimulant effects. acs.org The rewarding properties of the related compound buphedrone have been linked to the activation of the mesolimbic dopamine system, with repeated treatment leading to an upregulation of D1 dopamine receptor expression in the dorsal striatum and nucleus accumbens in animal models. nih.gov Furthermore, studies on other N-ethyl substituted cathinones suggest they can induce changes in the expression of immediate-early genes, such as c-fos and brain-derived neurotrophic factor (bdnf), which are markers of neuronal activation and plasticity related to addiction. nih.gov


Metabolism and Biotransformation Pathways Preclinical Focus

Identification of Major and Minor Metabolites of N-Ethylbuphedrone

Preclinical studies, particularly those utilizing mouse models and in vitro systems, have identified several major and minor metabolites of N-Ethylbuphedrone. The primary metabolic pathways involve modifications to the ethylamino side chain and the ketone group.

Major Metabolic Pathways:

N-dealkylation: The most significant metabolic route for NEB is the removal of the N-ethyl group, leading to the formation of its primary amine metabolite. nih.gov

Ketone reduction: The ketone group on the beta-carbon is susceptible to reduction, resulting in the corresponding alcohol metabolite. nih.gov

Minor Metabolic Pathways:

Hydroxylation: Hydroxylation can occur on the phenyl ring (aryl hydroxylation), a reaction that has been noted for other non-ring substituted synthetic cathinones. nih.gov

Combined Reactions: Metabolites resulting from a combination of the above pathways, such as ketone reduction combined with N-dealkylation or aryl hydroxylation, have also been identified. nih.gov

Phase II Conjugation: Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. In preclinical studies, glucuronide and dicarboxylic acid conjugates have been tentatively identified. nih.gov N-acetylation has also been observed as a Phase II metabolic pathway. nih.gov

Table 1: Identified Metabolites of N-Ethylbuphedrone in Preclinical Studies

Metabolite TypeMetabolic Reaction
Major N-dealkylation
Ketone reduction
Minor Aryl hydroxylation
Combined ketone reduction and N-dealkylation
Combined ketone reduction and aryl hydroxylation
Phase II Glucuronidation
Dicarboxylic acid conjugation
N-acetylation

Enzyme Systems Involved in N-Ethylbuphedrone Metabolism (e.g., Cytochrome P450)

The biotransformation of N-Ethylbuphedrone is primarily mediated by the Cytochrome P450 (CYP) enzyme system, a superfamily of proteins responsible for the metabolism of a wide range of xenobiotics. mdpi.comnih.gov While specific CYP isoforms responsible for NEB metabolism have not been definitively identified in the provided context, the nature of the observed metabolic reactions (N-dealkylation, hydroxylation) is characteristic of CYP-mediated catalysis. mdpi.com

The CYP enzyme family is the major enzyme system responsible for Phase I metabolism of many drugs and other foreign compounds. mdpi.com These enzymes are predominantly found in the liver and are involved in oxidative, reductive, and hydrolytic reactions. nih.gov The involvement of specific CYP isozymes, such as those from the CYP1, CYP2, and CYP3 families, is highly probable given their broad substrate specificity and role in metabolizing structurally similar compounds. nih.gov For instance, CYP3A4 is the most abundant human CYP enzyme and is responsible for the metabolism of over 30% of currently used drugs. nih.gov

In Vitro Metabolic Stability and Clearance Studies

In vitro metabolic stability studies are essential for predicting the in vivo pharmacokinetic properties of a compound. nih.gov These studies typically utilize liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. nih.govlisbonaddictions.eu The metabolic stability is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

For N-Ethylbuphedrone, in vitro metabolism studies using liver microsomes have been conducted to detect and confirm its main metabolites. lisbonaddictions.eu Such studies are crucial for understanding how quickly the parent drug is eliminated and for identifying metabolites that could serve as biomarkers of consumption. lisbonaddictions.eu While specific quantitative data on the metabolic stability and clearance of NEB from the provided search results is limited, the general approach involves incubating the compound with liver microsomes and analyzing the mixture at different time points using techniques like liquid chromatography-mass spectrometry (LC-MS). lisbonaddictions.eu

Ex Vivo Metabolic Profiling in Preclinical Models

Ex vivo metabolic profiling provides a bridge between in vitro and in vivo studies by examining metabolism in tissues or organs isolated from a preclinical model. nih.gov In the context of N-Ethylbuphedrone, an in vivo study in mice with subsequent analysis of urine provides an ex vivo metabolic profile. nih.gov

In this mouse model, urine collected over 24 hours after administration of NEB was analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). nih.gov This allowed for the identification and quantification of the parent drug and its metabolites. nih.gov The results showed that metabolites resulting from N-dealkylation were the most abundantly excreted. nih.gov Furthermore, this ex vivo profiling tentatively identified various Phase II metabolites, including N-acetylated, glucuronide, and dicarboxylic acid conjugates for the first time. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Impact of Structural Modifications on Pharmacological Activity

N-Ethylbuphedrone is a synthetic cathinone (B1664624) characterized by a β-keto group, an ethyl group on the alpha-carbon of the side chain, and an N-terminal ethyl group. Modifications to these core components, particularly the length of the alkyl side chain extending from the α-carbon, have a profound impact on its pharmacological activity. Synthetic cathinones are known to exert their psychostimulant effects by impairing the function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

A key area of SAR study for N-ethyl substituted cathinones involves the systematic elongation of the α-carbon side chain. N-Ethylbuphedrone (NEB), with its ethyl group at this position, is part of a homologous series that includes N-ethyl-cathinone (NEC, methyl group), N-ethyl-pentedrone (NEPD, propyl group), N-ethyl-hexedrone (NEH, butyl group), and N-ethyl-heptedrone (NEHP, pentyl group).

Studies investigating these compounds have revealed a distinct relationship between the alkyl chain length and their potency as dopamine uptake inhibitors. Research shows that the potency at inhibiting the human dopamine transporter (hDAT) increases as the aliphatic side chain is elongated from a methyl (NEC) to a propyl group (NEPD). Further lengthening of the chain to a butyl (NEH) and pentyl (NEHP) group results in a decrease in this inhibitory activity. This creates an inverted U-shaped curve for psychostimulant response, where NEB falls on the ascending part of this curve.

All tested N-ethyl cathinone analogs, including NEB, act as potent and selective DAT inhibitors with little to no activity at the serotonin transporter (SERT). This high DAT/SERT inhibition ratio is a characteristic that has been associated with a potential for abuse. The affinity for DAT also tends to be greater for analogs with longer side chains like NEH and NEHP compared to NEC and NEB.

Increasing the alkyl chain length also correlates with increased lipophilicity, which can affect a compound's ability to cross the blood-brain barrier and may influence its pharmacokinetics.

Compoundα-Alkyl ChainDAT IC₅₀ (µM)SERT IC₅₀ (µM)DAT Kᵢ (µM)SERT Kᵢ (µM)hDAT/hSERT Ratio
NEC Methyl1.13>101.05>10>8.8
NEB Ethyl0.36>100.49>10>27.7
NEPD Propyl0.127.970.16>1066.4
NEH Butyl0.158.870.12>1059.1
NEHP Pentyl0.22>100.14>10>45.4

Data sourced from Nadal-Gratacós et al. (2023).

Rational Design of N-Ethylbuphedrone Analogs

Rational drug design involves creating new molecules with a specific biological action in mind, often aided by computational modeling of the target receptor. In the context of N-Ethylbuphedrone, rational design would focus on modifying its structure to fine-tune its pharmacological properties. The goal could be to alter its potency, selectivity for different monoamine transporters, or its metabolic stability.

Based on the established SAR, a rational approach to designing NEB analogs could involve:

Modulating Transporter Selectivity: The high DAT over SERT selectivity is a defining feature of NEB and its close analogs. Rational design could introduce specific functional groups to the phenyl ring to increase interaction with SERT or NET, thereby altering the compound's psychoactive profile. For instance, adding a 3,4-methylenedioxy or a para-methyl group to other cathinone scaffolds has been shown to increase potency at inhibiting SERT.

Altering Metabolic Pathways: The metabolism of cathinones can be influenced by the length of the alkyl chain. By designing analogs with specific chain lengths or by adding blocking groups at common metabolic sites, the pharmacokinetic profile, such as the duration of action, could be intentionally modified.

Optimizing Potency: Docking studies could be used to identify modifications that enhance the binding affinity of the molecule within the DAT binding pocket, potentially leading to analogs with greater potency than NEB or NEPD.

While the principles of rational design are well-established, specific programs detailing the rational design of N-Ethylbuphedrone analogs for therapeutic purposes are not prominent in scientific literature, as much of the structural modification has been driven by the clandestine synthesis of new psychoactive substances.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools used to predict the behavior of molecules and their interactions with biological targets. These approaches allow researchers to understand the SAR of compounds like N-Ethylbuphedrone at a molecular level.

For N-Ethylbuphedrone and its analogs, computational approaches could include:

Molecular Docking: This technique simulates the binding of a ligand (e.g., NEB) to the active site of a receptor protein (e.g., DAT). It can predict the binding conformation and estimate the binding affinity, helping to explain why lengthening the α-alkyl chain to a certain point increases potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For NEB analogs, a QSAR model could be developed to predict the DAT inhibition potency of novel, unsynthesized structures based on their physicochemical properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding.

Although these computational methods are widely used in drug discovery, specific and detailed molecular modeling studies focused exclusively on N-Ethylbuphedrone are not extensively documented in publicly available research.

Stereochemistry and Enantiomeric Activity Profiles

N-Ethylbuphedrone possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror-image isomers, or enantiomers: (R)-N-Ethylbuphedrone and (S)-N-Ethylbuphedrone. The three-dimensional arrangement of atoms is a critical factor in pharmacology, as biological targets like receptors and transporters are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological activities.

While specific studies isolating and characterizing the individual enantiomers of N-Ethylbuphedrone are limited, research on closely related cathinones provides a strong basis for expecting enantioselective activity. For example, extensive studies on mephedrone (B570743) have revealed profound differences between its enantiomers.

Both mephedrone enantiomers act as substrates at the dopamine transporter.

The S-enantiomer is significantly more potent as a substrate at the serotonin transporter, making it a more potent serotonin releaser.

The R-enantiomer appears to be primarily responsible for the rewarding and locomotor-activating effects, suggesting a higher potential for addiction.

Similarly, the S-enantiomers of MDPV and α-PVP were found to be more potent reinforcers than their corresponding R-enantiomers. This principle of enantioselectivity is a crucial aspect of cathinone pharmacology. It is therefore highly probable that the (R) and (S) enantiomers of N-Ethylbuphedrone also possess distinct pharmacological profiles, with one potentially being more dopaminergic and the other having a different balance of activity at monoamine transporters. The development of chiral separation techniques is essential for evaluating the specific properties of each enantiomer.

Preclinical Behavioral and Neurochemical Investigations

Animal Models for Studying N-Ethylbuphedrone Effects

Animal models are crucial for investigating the psychoactive and reinforcing effects of substances like N-Ethylbuphedrone. These models help in assessing abuse liability and understanding the underlying neurobiological mechanisms.

Locomotor Activity:

Studies on synthetic cathinones frequently use locomotor activity assays in rodents as an indicator of stimulant effects. Research on N-ethylpentylone (NEP), a close structural analog of NEB, has demonstrated significant increases in locomotor activity in rats. Acute administration of NEP has been shown to dose-dependently increase horizontal movement, an effect characteristic of central nervous system stimulants dntb.gov.ua. For instance, one study found that acute administration of NEP significantly enhanced locomotor activity in rats at all tested doses, with the highest activity observed at a 20 mg/kg dose, where the average distance traveled was 18 times higher than the saline group dntb.gov.ua. However, repeated administration of NEP only enhanced locomotor activity at a lower dose (5 mg/kg) dntb.gov.ua. Another study in mice showed that N-ethylpentylone produced dose-dependent increases in locomotor activity with a rapid onset, similar to methamphetamine, although it was less potent and had a shorter duration of action nih.gov.

Interactive Data Table: Effects of N-ethylpentylone (NEP) on Locomotor Activity in Rats

Dose of NEP (mg/kg) Outcome Animal Model
5 Enhanced locomotor activity after repeated administration Sprague-Dawley rats
20 Highest locomotor activity after acute administration Sprague-Dawley rats

Self-Administration Paradigms:

Self-administration studies are the gold standard for assessing the reinforcing properties and abuse potential of a drug. In these paradigms, animals learn to perform a specific action, such as pressing a lever, to receive an intravenous infusion of the drug. Studies have shown that several synthetic cathinones are readily self-administered by animals, indicating their reinforcing effects. For example, N-ethylpentylone has been demonstrated to function as a reinforcer in rats. In a dose-substitution study, N-ethylpentylone maintained self-administration, producing an inverted U-shaped dose-response curve, which is typical for reinforcing drugs nih.gov. The reinforcing potency of N-ethylpentylone was found to be lower than methamphetamine but comparable to dibutylone (B1660615) nih.gov. While direct self-administration data for N-Ethylbuphedrone is scarce, the findings with its analogs suggest it likely possesses reinforcing properties.

Neurochemical Alterations in Specific Brain Regions

The behavioral effects of N-Ethylbuphedrone and related synthetic cathinones are primarily mediated by their interaction with monoamine neurotransmitter systems in the brain. These compounds typically act as reuptake inhibitors and/or releasing agents at the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

The primary mechanism of action for many synthetic cathinones involves the potent inhibition of dopamine uptake, with weaker effects on serotonin transport mdpi.com. This neurochemical profile is consistent with psychostimulant effects and a high potential for abuse. For instance, in preclinical studies, N-ethylhexedrone (NEH), another N-ethylated cathinone (B1664624), was shown to be a potent inhibitor of DAT, NET, and SERT nih.gov.

Research on mephedrone (B570743), a related cathinone, has provided more specific insights into neurochemical changes in key brain regions. In vivo microdialysis studies in rats have shown that mephedrone administration leads to a significant increase in extracellular levels of dopamine and serotonin in the nucleus accumbens and the medial prefrontal cortex nih.gov. The nucleus accumbens is a critical region in the brain's reward circuitry, and elevated dopamine levels in this area are strongly associated with the reinforcing effects of drugs of abuse elifesciences.org. Following mephedrone administration, both dopamine and serotonin levels peaked at 40 minutes in both the nucleus accumbens and the medial prefrontal cortex nih.gov. Repeated administration of mephedrone has also been shown to alter dynorphin-A content within the basal ganglia, a change that is dependent on dopamine D1-like and D2-like receptors nih.gov.

Interactive Data Table: Effects of Mephedrone on Neurotransmitter Release

Brain Region Neurotransmitter Effect Animal Model
Nucleus Accumbens Dopamine Increased extracellular levels Sprague-Dawley rats
Nucleus Accumbens Serotonin Increased extracellular levels Sprague-Dawley rats
Medial Prefrontal Cortex Dopamine Increased extracellular levels Sprague-Dawley rats
Medial Prefrontal Cortex Serotonin Increased extracellular levels Sprague-Dawley rats

Neuroimaging Studies in Preclinical Models (e.g., PET, SPECT)

To date, there is a lack of specific neuroimaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), that have been conducted in preclinical models to investigate the effects of N-Ethylbuphedrone. While PET and SPECT are powerful tools for studying the in vivo distribution and receptor occupancy of drugs in the brain, this research has not yet been extended to N-Ethylbuphedrone.

Electrophysiological Studies of Neuronal Activity

There is currently no available scientific literature detailing electrophysiological studies conducted to examine the effects of N-Ethylbuphedrone on neuronal activity. Electrophysiological techniques, which measure the electrical properties and activity of neurons, have been used to characterize other synthetic cathinones. These studies have shown that cathinones can act as either substrates (releasers) or blockers at monoamine transporters, which can be distinguished by the type of electrical current they induce in cells expressing these transporters nih.govnih.gov. However, specific data for N-Ethylbuphedrone is not present in the current body of research.

Cross-Sensitization and Cross-Tolerance with Other Stimulants

Cross-sensitization occurs when repeated exposure to one drug leads to an enhanced behavioral response to another drug. Conversely, cross-tolerance is when tolerance to one drug results in a diminished response to another. These phenomena are often observed between drugs that share similar mechanisms of action.

Studies involving synthetic cathinones have demonstrated both cross-sensitization and cross-tolerance with other stimulants. For instance, research has shown that mephedrone can enhance the behavioral sensitivity to amphetamine. In a study with female mice, a group treated with a combination of mephedrone and D-amphetamine displayed stronger behavioral sensitization compared to mice treated with either drug alone researchgate.net. This suggests that mephedrone may increase the sensitivity to the effects of other psychostimulants researchgate.net.

Cross-tolerance has been observed between cathinone and d-amphetamine. In one study, rats that developed tolerance to the effects of dl-cathinone on milk intake also showed a reduced effect of d-amphetamine, indicating cross-tolerance nih.gov. Furthermore, research on cocaine, a dopamine uptake inhibitor like many synthetic cathinones, has shown that high-dose cocaine self-administration leads to cross-tolerance to other dopamine uptake blockers but not to dopamine releasers nih.gov. This suggests that the development of cross-tolerance is dependent on the specific mechanism of action at the dopamine transporter nih.gov.

Epidemiological and Sociological Dimensions of N Ethylbuphedrone Research

Global and Regional Trends in Seizures and Identification (Forensic Data Analysis)

The identification of N-Ethylbuphedrone in forensic casework confirms its presence in the illicit drug supply, although specific seizure data remains less detailed than for more prominent cathinones. Forensic toxicology laboratories are frequently challenged with identifying novel synthetic cathinones from seized materials and biological samples. urfu.runih.gov

Forensic analysis in Poland has identified N-Ethylbuphedrone in biological samples from both fatal and non-fatal poisoning cases, often in conjunction with other psychoactive substances. nih.gov This indicates its circulation within at least one European drug market. The compound's detection is a critical first step in understanding its prevalence. The identification of N-Ethylbuphedrone and other synthetic cathinones relies on sophisticated analytical techniques.

Table 1: Analytical Techniques for the Identification of Synthetic Cathinones

Technique Application in Forensic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) A standard method for identifying controlled substances in drug exhibits, though it has limitations with isomeric compounds. ojp.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Used for quantitative analysis in biological materials, capable of identifying a wide range of NPS, including N-Ethylbuphedrone, in complex mixtures. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Employed for structural characterization and identification of unknown compounds and their metabolites without reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural elucidation of new synthetic cathinone (B1664624) derivatives.

The compound's legal status reflects its identification by authorities in major global regions. As of October 2015, N-Ethylbuphedrone is a controlled substance in China. wikipedia.org In the United States, it is regulated as a Schedule I controlled substance, indicating it has been identified as a substance with a high potential for abuse and no accepted medical use. wikipedia.orgcaymanchem.com

Emergence Patterns in Drug Markets (Surveillance Studies)

N-Ethylbuphedrone emerged within a dynamic and rapidly evolving NPS market. urfu.ru Synthetic cathinones began appearing in European markets in the early 2000s, often marketed online as "legal highs" to circumvent existing drug control laws. nih.gov This market is characterized by the continuous introduction of new chemical analogues designed to replace recently banned substances. urfu.ru

The primary drivers for the emergence of new synthetic stimulants like N-Ethylbuphedrone include efforts by clandestine chemists to create analogues of controlled substances such as cocaine, MDMA, and amphetamines. nih.gov Surveillance of this market is conducted by international bodies through early warning systems. The UNODC's EWA and the European Union's Early Warning System (EU EWS) monitor online shops, user forums, and seizure data to detect new trends. drugsandalcohol.ieunodc.org These systems aim to provide a global reference point for trend analysis and information sharing among member states. umd.edu

While specific market surveillance data for N-Ethylbuphedrone is not widely publicized, its characteristics align with the broader patterns observed for NPS. Its biological and toxicological properties have not been extensively evaluated, which is a common feature of newly emerged designer drugs. caymanchem.com The market for these substances is largely supply-driven, with producers able to synthesize large quantities at low cost.

Table 2: Characteristics of the NPS Market

Characteristic Description
Legal Evasion Compounds are structurally modified to remain outside the scope of existing drug control legislation.
Online Availability The internet serves as a primary marketplace for sourcing NPS, often marketed as "research chemicals" or "bath salts". nih.gov
Rapid Replacement As one substance becomes controlled, new, unregulated analogues quickly appear to take its place.
Polydrug Use NPS are often found in products containing multiple substances or are used alongside traditional drugs. nih.gov

Recent European market trends show a dominance of other cathinones. In 2023, just three cathinones (3-CMC, 2-MMC, and N-ethylnorpentedrone) accounted for a significant portion of the quantity of NPS seized by EU law enforcement. europa.eu This suggests that while N-Ethylbuphedrone is a known entity, it may not have achieved the same market prevalence as other derivatives.

Public Health Research Perspectives (Macro-level trends, excluding direct human health outcomes)

From a public health perspective, the key challenge posed by N-Ethylbuphedrone and other NPS is the speed at which they appear and the lack of established scientific knowledge about them. unodc.org The rapid proliferation of these substances on the global market presents a significant risk to public health and a challenge for drug policy. unodc.org

Public health research focuses on monitoring macro-level trends to inform policy and preparedness. According to the UNODC, NPS have become a global phenomenon, with 151 countries and territories reporting one or more such substances. unodc.org Synthetic cathinones represent the second largest and second most frequently seized group of NPS, indicating their widespread availability. nih.gov The World Drug Report 2024 notes that synthetic cathinones are increasingly dominating drug markets in regions like Eastern Europe, Central Asia, and Transcaucasia. un.org

A significant public health concern is the unknown nature of these compounds. When a substance like N-Ethylbuphedrone enters the market, there is often little to no information on its specific pharmacological profile or metabolic pathways, complicating public health responses. This information gap is a defining feature of the NPS phenomenon.

To address these challenges, public health authorities are exploring advanced surveillance methods. Wastewater-based epidemiology (WBE) is an emerging tool that can provide objective, near-real-time data on the consumption of illicit substances, including NPS, at a community level. nih.gov This allows for the monitoring of consumption trends without relying solely on seizure data or surveys. nih.gov The widespread investment in WBE infrastructure provides an opportunity to extend analysis to a broader range of public health biomarkers. nih.gov

Qualitative Research on User Patterns and Motivations (Excluding personal experience and direct effects)

Qualitative research provides insight into the social drivers and motivations behind the use of NPS. While studies focusing specifically on N-Ethylbuphedrone are scarce, research into the broader class of synthetic cathinones and stimulant NPS reveals consistent patterns and user motivations.

These studies aim to understand the "why" behind consumption, moving beyond simple prevalence data. herts.ac.uk Research has identified several key themes that motivate individuals to use synthetic cathinones. A study of users of 4-methylethcathinone (4-MEC), a related cathinone, found that primary motivations included curiosity about the substance's effects, its low price compared to traditional stimulants, and the ease of sourcing it online. tandfonline.com

Broader qualitative studies of NPS users have identified a range of motivations that can be categorized into distinct themes. These findings provide a likely context for the use of substances like N-Ethylbuphedrone.

Table 3: Common Motivations for Synthetic Cathinone Use (Based on Qualitative Research)

Motivation Category Description
Curiosity and Novelty A desire to experiment with new substances and experience novel psychoactive effects. tandfonline.com
Pragmatic Factors Includes lower price, consistent availability, and perceived higher purity compared to street-level traditional drugs. tandfonline.com
Functional Use To enhance performance, stay awake, or increase focus for work or study.
Recreational and Social Use in social settings to increase euphoria, confidence, or sociability.
Coping and Self-Medication To manage negative emotions, escape from problems, or self-medicate for underlying mental health issues.
Legal Accessibility The perception (often formerly accurate) that the substance is legal and therefore safer or carries less risk of criminal penalty. nih.gov

These motivations are not mutually exclusive and often overlap. The choice to use a specific synthetic cathinone may be influenced by its perceived effects relative to other available stimulants. researchgate.net Understanding these user patterns and motivations is crucial for developing targeted public health messaging and harm reduction strategies that are relevant to the populations using these substances. herts.ac.uk

Future Directions and Research Gaps

Unexplored Pharmacological and Neurobiological Aspects

The biological and toxicological properties of N-Ethylbuphedrone have not been thoroughly evaluated. caymanchem.com Like other synthetic cathinones, it is understood to act as a monoamine transporter inhibitor, but its specific interaction profile remains an area ripe for investigation. wikipedia.orgresearchgate.netresearchgate.net N-ethyl substituted cathinones have been shown to be potent inhibitors of dopamine (B1211576) uptake, but detailed studies on N-Ethylbuphedrone are needed to clarify its precise mechanism. acs.org

Key research questions that remain unanswered include:

What are the specific binding affinities and activities of N-Ethylbuphedrone at the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters? researchgate.netnih.gov

Does it act primarily as a reuptake inhibitor, like pyrovalerone derivatives, or as a releasing agent, like mephedrone (B570743)? researchgate.netresearchgate.net

Beyond the primary monoamine transporters, does N-Ethylbuphedrone have significant interactions with other neuronal receptors, a characteristic less common in cathinones compared to amphetamines? researchgate.net

Answering these questions is fundamental to understanding the compound's full pharmacological and neurobiological footprint.

Advancements in Analytical Methodologies

The structural similarity of N-Ethylbuphedrone to other synthetic cathinones, including its isomers, creates significant challenges for definitive forensic identification. nih.gov While gas chromatography-mass spectrometry (GC-MS) is a standard technique, it often struggles to differentiate between closely related cathinone (B1664624) structures. nih.govubi.ptmurdoch.edu.au

Future advancements in analytical methodologies should focus on enhancing specificity and sensitivity. Promising areas of development include:

Tandem Mass Spectrometry (GC-MS/MS): This technique provides more detailed structural information through secondary fragmentation, which can be used to differentiate isomers. shimadzu.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, aiding in the identification of unknown compounds and their metabolites without reference standards. researchgate.net

Alternative Spectroscopic and Chromatographic Techniques: Methods such as GC-Infrared Spectroscopy (GC-IR) and GC-Vacuum Ultraviolet (GC-VUV) spectroscopy offer alternative data points for distinguishing between isomers. nih.gov

Chiral Separation Methods: Techniques like capillary electrophoresis are crucial for separating enantiomers, which may have different pharmacological profiles. nih.govscispace.com

Electrochemical Detection: These methods offer a potential avenue for rapid, portable, and low-cost screening of seized samples. mdpi.com

The development of robust and validated methods that can be widely adopted by forensic laboratories is essential for accurate identification in complex matrices. ubi.ptmurdoch.edu.au

Predictive Toxicology and In Silico Modeling

The toxicological profile of N-Ethylbuphedrone remains largely unknown. caymanchem.com In silico modeling and predictive toxicology offer powerful tools to assess potential risks without extensive and costly in vitro and in vivo studies. By using computational models, researchers can predict a compound's properties based on its chemical structure.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: These models can correlate the chemical structure of N-Ethylbuphedrone and related cathinones with their biological activities, including potential toxicity. researchgate.netdea.gov

Metabolism Prediction: Computational tools can predict the metabolic pathways of N-Ethylbuphedrone, helping to identify potential metabolites that may contribute to its toxicological profile. researchgate.net

Toxicity Endpoint Prediction: In silico models can be developed to predict various toxicity endpoints, such as cytotoxicity, hepatotoxicity, and cardiotoxicity, guiding targeted laboratory testing. acs.orgacs.orgmmu.ac.uk

These predictive approaches can help prioritize research efforts and provide early warnings about the potential harms of new and emerging synthetic cathinones.

Development of Reference Standards and Databases

The accurate identification of N-Ethylbuphedrone in forensic and clinical samples is critically dependent on the availability of high-purity, certified reference materials. researchgate.net The rapid pace at which new psychoactive substances appear often outstrips the production and availability of these essential standards. murdoch.edu.au

To address this gap, a concerted effort is needed to:

Synthesize and Certify Reference Materials: Continued production of reference standards for N-Ethylbuphedrone and its key metabolites is necessary. caymanchem.comnih.govlgcstandards.comindustry.gov.au

Expand Spectral Databases: Publicly accessible and comprehensive databases containing mass spectra (MS), infrared spectra (IR), and nuclear magnetic resonance (NMR) data are crucial for the structural elucidation of unknown substances. caymanchem.comshimadzu.com These databases should be populated with data from certified reference materials.

Include Metabolite and Isomer Data: Databases should not be limited to the parent compound but must also include data for metabolites and isomers to aid in their identification in biological samples. shimadzu.com

Organizations like Cayman Chemical and LGC Standards are key providers of these materials, but a broader, internationally coordinated effort could enhance accessibility and comprehensiveness. caymanchem.comlgcstandards.com

ResourceTypeImportance for N-EthylbuphedroneReference
Certified Reference MaterialPhysical StandardEssential for definitive identification and quantification in analytical testing. caymanchem.comresearchgate.netlgcstandards.com
GC-MS Spectral LibraryDataAllows comparison of fragmentation patterns for identification in seized materials. caymanchem.comshimadzu.com
LC-MS/MS DatabaseDataCrucial for identifying the parent drug and its metabolites in biological fluids. researchgate.net
Infrared (IR) Spectral DatabaseDataProvides complementary structural information to distinguish between isomers. nih.gov

Interdisciplinary Research Needs and Collaborations

The challenges posed by N-Ethylbuphedrone and other NPS cannot be solved by any single scientific discipline. murdoch.edu.aunih.gov A collaborative, interdisciplinary approach is essential for a comprehensive understanding and effective response.

Key areas for collaboration include:

Chemistry and Pharmacology: Synthetic chemists are needed to synthesize reference materials and identify new derivatives, while pharmacologists and toxicologists are required to study their mechanisms of action and effects. acs.orgmmu.ac.uk

Analytical and Forensic Science: Analytical chemists must develop and validate new detection methods, which are then implemented by forensic scientists in real-world casework. nih.govmdpi.com

International Cooperation: Sharing data and intelligence between national and international bodies, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC), is vital for monitoring trends and informing policy. www.gov.ukunodc.org

Public Health and Clinical Research: Collaboration with public health agencies and clinicians is necessary to understand the real-world impact of these substances and to develop effective harm reduction strategies. nih.gov

Such collaborations are critical for staying ahead of the rapidly evolving landscape of new psychoactive substances. researchgate.net

Q & A

Q. How can researchers determine the purity of N-Ethylbuphedrone hydrochloride in synthetic batches?

High-performance liquid chromatography (HPLC) is the primary method. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile-phosphate buffer (pH 2.5) in gradient elution.
  • Flow rate : 1.0 mL/min.
  • Detection : UV absorbance at 254 nm. Inject equal volumes of standard and sample solutions, then calculate purity using peak area ratios .

Q. What analytical techniques are recommended for structural elucidation of N-Ethylbuphedrone hydrochloride?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and substituents.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation.
  • Infrared Spectroscopy (IR) : To detect characteristic bonds (e.g., C=O, N-H). Cross-reference spectral data with databases like PubChem for validation .

Q. What are the recommended storage conditions for N-Ethylbuphedrone hydrochloride reference standards?

Store at -20°C in airtight, light-resistant containers. Stability studies indicate ≥2 years under these conditions. For reconstituted solutions, use immediately or freeze at -80°C for short-term storage (≤7 days) .

Q. How can forensic researchers detect N-Ethylbuphedrone hydrochloride in biological samples like oral fluid?

  • Sample preparation : Dilute oral fluid with phosphate buffer (pH 6.8), centrifuge, and filter (0.22 µm).
  • Analytical method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤5 ng/mL.
  • Validation : Include matrix-matched calibration and stability assessments (e.g., freeze-thaw cycles) .

Q. What safety protocols are critical when handling N-Ethylbuphedrone hydrochloride?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Refer to Safety Data Sheets (SDS) for LD50/LC50 values and disposal guidelines.
  • Monitor for CNS stimulation symptoms (e.g., agitation) during in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across biological matrices?

  • Matrix-specific validation : Compare recovery rates in blood, urine, and oral fluid using spiked samples.
  • Statistical analysis : Apply ANOVA to identify matrix effects or degradation pathways.
  • Cross-lab replication : Collaborate with independent labs to verify results .

Q. What methodologies assess enantiomeric purity of N-Ethylbuphedrone hydrochloride?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a polar organic mobile phase.
  • Circular Dichroism (CD) : Confirm enantiomer ratios via optical activity.
  • Reference standards : Utilize certified chiral compounds (e.g., (R)-(-)-Phenylephrine hydrochloride) for calibration .

Q. How should experiments evaluate potential neuropharmacological effects?

  • In vitro models : Dopamine/serotonin transporter inhibition assays (IC50 determination).
  • In vivo models : Rodent locomotor activity tests (open-field assay) and microdialysis for neurotransmitter release profiling.
  • Controls : Include structurally related cathinones (e.g., buphedrone) for comparative analysis .

Q. What strategies quantify degradation products in long-term stability studies?

  • Forced degradation : Expose samples to heat (60°C), light (UV), and humidity (75% RH).
  • LC-MS/MS profiling : Monitor degradation peaks and identify products via fragmentation patterns.
  • Impurity thresholds : Set reporting limits (e.g., 0.1% for unknown impurities) per ICH guidelines .

Q. What statistical approaches validate analytical methods for N-Ethylbuphedrone hydrochloride?

  • Linearity : Use least-squares regression (R² ≥0.995).
  • Precision/Accuracy : Intra-day/inter-day CV ≤5%; recovery 95–105%.
  • Robustness : Vary HPLC parameters (e.g., ±10% flow rate) and assess impact on retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.